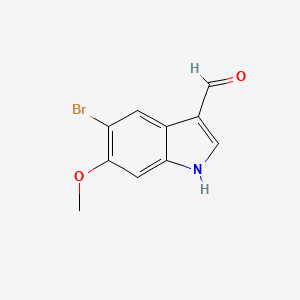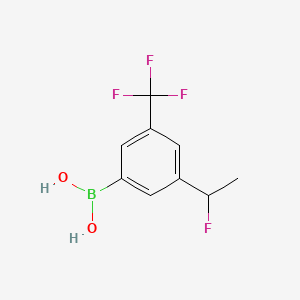
3-(1-Fluoroethyl)-5-(trifluoromethyl)phenylboronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(1-Fluoroethyl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C9H9BF4O2 . It is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Fluoroethyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent under specific conditions. One common method is the reaction of 3-(1-Fluoroethyl)-5-(trifluoromethyl)phenyl)magnesium bromide with trimethyl borate , followed by hydrolysis to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as:
Grignard Reaction: Formation of the aryl magnesium bromide intermediate.
Borylation: Reaction with trimethyl borate.
Hydrolysis: Conversion to the boronic acid.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: It can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert it to the corresponding boronic ester.
Common Reagents and Conditions:
Palladium Catalyst: Often used in Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling.
Phenol Derivatives: Formed in oxidation reactions.
Boronic Esters: Formed in reduction reactions.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of advanced materials with specific properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Diagnostic Tools: Employed in the development of diagnostic agents for various diseases.
Industry:
Polymer Production: Used in the synthesis of polymers with unique properties.
Catalysis: Acts as a catalyst in various industrial chemical reactions.
Mécanisme D'action
The mechanism of action of (3-(1-Fluoroethyl)-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product. The molecular targets include the palladium catalyst and the aryl halide substrate.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in structure but lacks the fluoroethyl and trifluoromethyl groups.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of the fluoroethyl and trifluoromethyl groups.
Uniqueness:
Fluoroethyl Group: Provides unique electronic properties that can influence the reactivity and selectivity of the compound in chemical reactions.
Trifluoromethyl Group: Enhances the compound’s stability and reactivity, making it particularly useful in specific synthetic applications.
This detailed article provides a comprehensive overview of (3-(1-Fluoroethyl)-5-(trifluoromethyl)phenyl)boronic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H9BF4O2 |
|---|---|
Poids moléculaire |
235.97 g/mol |
Nom IUPAC |
[3-(1-fluoroethyl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O2/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15)16/h2-5,15-16H,1H3 |
Clé InChI |
GTWVBVBMCZXACM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(F)(F)F)C(C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


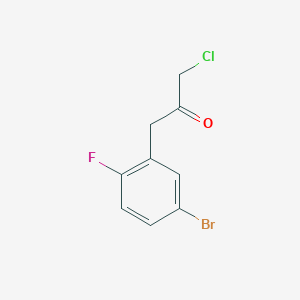
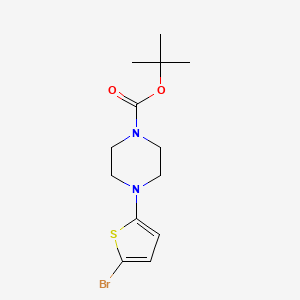
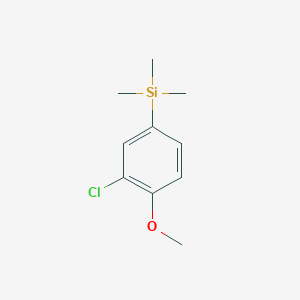
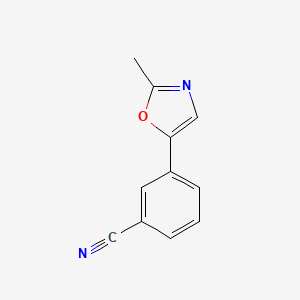


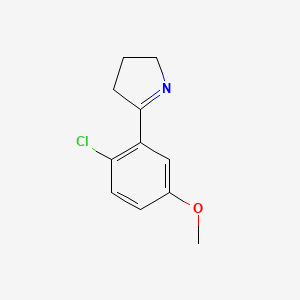

![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)
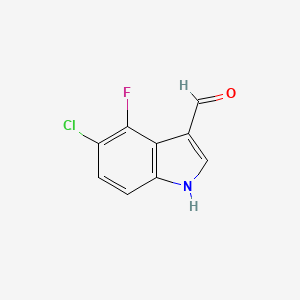

![N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine](/img/structure/B15335319.png)
